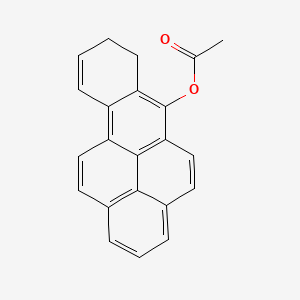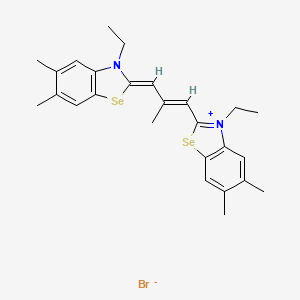
3-Ethyl-2-(3-(3-ethyl-5,6-dimethyl-3H-benzoselenazol-2-ylidene)-2-methylprop-1-enyl)-5,6-dimethylbenzoselenazolium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Ethyl-2-(3-(3-ethyl-5,6-dimethyl-3H-benzoselenazol-2-ylidene)-2-methylprop-1-enyl)-5,6-dimethylbenzoselenazolium bromide” is a complex organic compound that belongs to the class of benzoselenazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-Ethyl-2-(3-(3-ethyl-5,6-dimethyl-3H-benzoselenazol-2-ylidene)-2-methylprop-1-enyl)-5,6-dimethylbenzoselenazolium bromide” typically involves multi-step organic reactions. The starting materials are usually aromatic compounds with selenium atoms. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
“3-Ethyl-2-(3-(3-ethyl-5,6-dimethyl-3H-benzoselenazol-2-ylidene)-2-methylprop-1-enyl)-5,6-dimethylbenzoselenazolium bromide” can undergo various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction may produce selenides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, “3-Ethyl-2-(3-(3-ethyl-5,6-dimethyl-3H-benzoselenazol-2-ylidene)-2-methylprop-1-enyl)-5,6-dimethylbenzoselenazolium bromide” is studied for its unique electronic properties and potential as a catalyst in organic reactions.
Biology
In biology, this compound may be explored for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicine, research may focus on the compound’s potential therapeutic applications, such as its ability to interact with specific biological targets or pathways.
Industry
In industry, the compound could be used in the development of new materials or as a component in chemical processes.
Mecanismo De Acción
The mechanism by which “3-Ethyl-2-(3-(3-ethyl-5,6-dimethyl-3H-benzoselenazol-2-ylidene)-2-methylprop-1-enyl)-5,6-dimethylbenzoselenazolium bromide” exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The selenium atoms in the compound may play a crucial role in its activity, potentially affecting redox reactions or binding to specific sites on proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Ethyl-5,6-dimethylbenzoselenazolium bromide
- 2-Methylprop-1-enylbenzoselenazolium bromide
Uniqueness
“3-Ethyl-2-(3-(3-ethyl-5,6-dimethyl-3H-benzoselenazol-2-ylidene)-2-methylprop-1-enyl)-5,6-dimethylbenzoselenazolium bromide” is unique due to its specific structure, which includes multiple selenium atoms and aromatic rings. This structure may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
51799-69-0 |
|---|---|
Fórmula molecular |
C26H31BrN2Se2 |
Peso molecular |
609.4 g/mol |
Nombre IUPAC |
(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-5,6-dimethyl-1,3-benzoselenazol-3-ium-2-yl)-2-methylprop-2-enylidene]-5,6-dimethyl-1,3-benzoselenazole;bromide |
InChI |
InChI=1S/C26H31N2Se2.BrH/c1-8-27-21-12-17(4)19(6)14-23(21)29-25(27)10-16(3)11-26-28(9-2)22-13-18(5)20(7)15-24(22)30-26;/h10-15H,8-9H2,1-7H3;1H/q+1;/p-1 |
Clave InChI |
AFDYKXLSOHPOJQ-UHFFFAOYSA-M |
SMILES isomérico |
CCN\1C2=C(C=C(C(=C2)C)C)[Se]/C1=C\C(=C\C3=[N+](C4=C([Se]3)C=C(C(=C4)C)C)CC)\C.[Br-] |
SMILES canónico |
CCN1C2=C(C=C(C(=C2)C)C)[Se]C1=CC(=CC3=[N+](C4=C([Se]3)C=C(C(=C4)C)C)CC)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


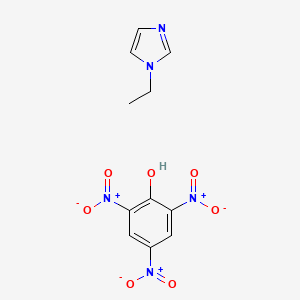
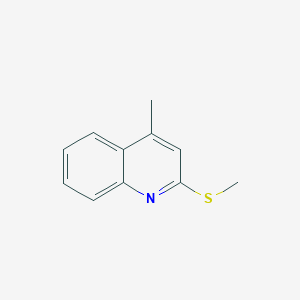
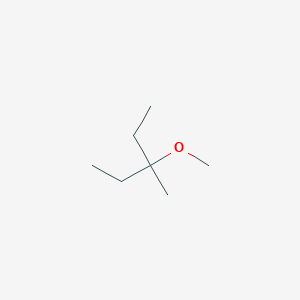
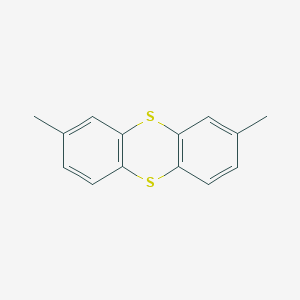

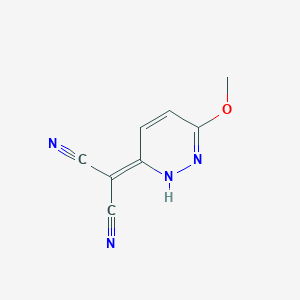
![Thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylic acid](/img/structure/B14638959.png)

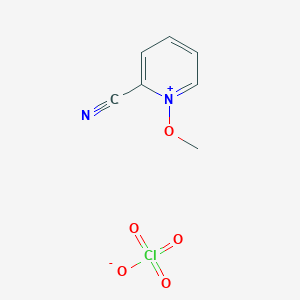
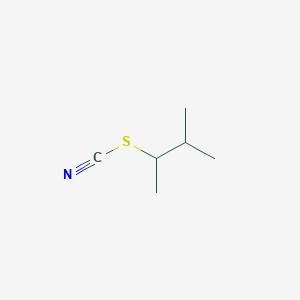
![1-[Bis(2-hydroxyethyl)amino]-3-phenoxypropan-2-ol;hydrochloride](/img/structure/B14638982.png)
![1-Chloro-3-[(1-chloro-3-methoxypropan-2-yl)oxy]propan-2-ol](/img/structure/B14638987.png)

